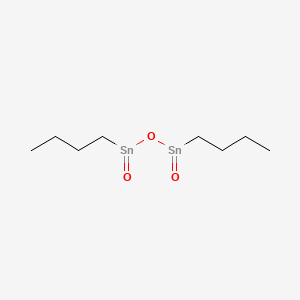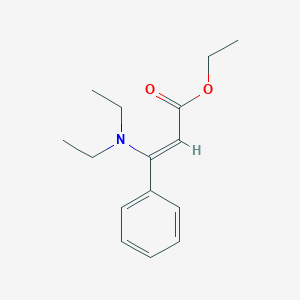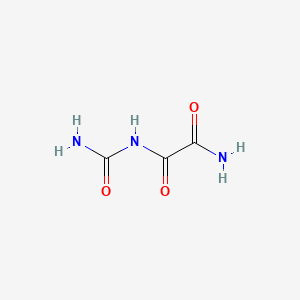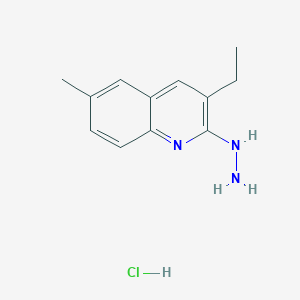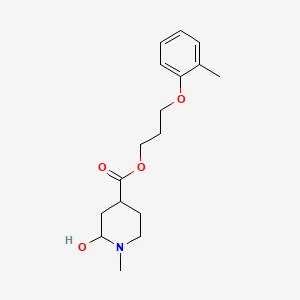
Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) is a chemical compound with the molecular formula C21H37MgNO5This compound is a type of anionic surfactant, specifically a fatty acyl amino acid salt, which is used in various applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves the reaction of palmitic acid with L-glutamic acid to form N-palmitoyl-L-glutamic acid. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) typically involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. This can lead to various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include other fatty acyl amino acid salts, such as:
- Sodium palmitoyl glutamate
- Potassium palmitoyl glutamate
- Calcium palmitoyl glutamate
Uniqueness
What sets dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) apart from these similar compounds is its specific magnesium ion, which can impart unique properties such as enhanced stability and specific biological interactions .
Propiedades
Número CAS |
57539-47-6 |
|---|---|
Fórmula molecular |
C42H76MgN2O10 |
Peso molecular |
793.4 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-(hexadecanoylamino)pentanedioate;hydron |
InChI |
InChI=1S/2C21H39NO5.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h2*18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;;+2/p-2/t2*18-;/m00./s1 |
Clave InChI |
NERIUHZKGDWTSE-IJBYHFJWSA-L |
SMILES isomérico |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2] |
SMILES canónico |
[H+].[H+].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



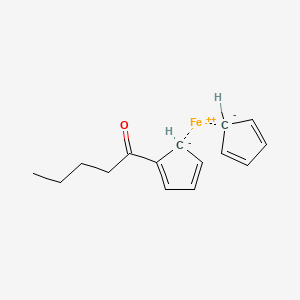
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
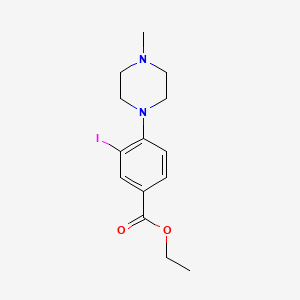
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
